4-(2-Propenyloxy)benzenepropanoic acid

Description

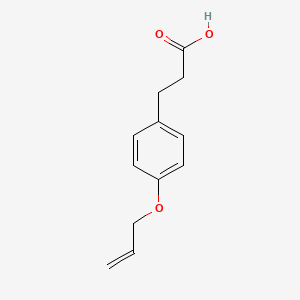

4-(2-Propenyloxy)benzenepropanoic acid is a substituted benzenepropanoic acid derivative characterized by a propenyloxy group (-O-CH₂-CH=CH₂) at the para position of the benzene ring and a propanoic acid side chain.

Properties

CAS No. |

6522-02-7 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

3-(4-prop-2-enoxyphenyl)propanoic acid |

InChI |

InChI=1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h2-4,6-7H,1,5,8-9H2,(H,13,14) |

InChI Key |

QBJZQVXPGHFVAG-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)CCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Phloretic Acid (4-Hydroxybenzenepropanoic Acid)

- Structure : 4-Hydroxy group (-OH) on the benzene ring.

- Key Properties: Exhibits antioxidant activity due to the phenolic hydroxyl group. It serves as a precursor in lignin biosynthesis and microbial metabolism .

- Bioactivity: Lower logP (1.34) compared to 4-(2-Propenyloxy)benzenepropanoic acid, suggesting higher hydrophilicity.

Ibuprofen Impurity F (3-(4-Isobutylphenyl)propanoic Acid)

- Structure : Isobutyl group (-CH₂CH(CH₂)₂) at the para position.

- Key Properties: Non-polar substituent increases lipophilicity (logP ~3.5), enhancing membrane permeability. Used as a reference standard in pharmaceutical quality control .

4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester

- Structure : Epoxide-containing oxiranylmethoxy group (-O-CH₂-C₂H₃O) at the para position.

- Key Properties : The epoxide moiety confers reactivity for ring-opening reactions, making it valuable in synthesizing chiral intermediates (e.g., Esmolol hydrochloride) .

- Applications : Used in asymmetric synthesis due to its stereochemical specificity.

Tesaglitazar (α-Ethoxy-4-[2-(4-sulfonyloxyphenyl)ethoxy]benzenepropanoic Acid)

- Structure : Ethoxy (-OCH₂CH₃) and sulfonyloxy (-SO₃H) groups.

- Key Properties : Polar substituents enhance solubility in aqueous media. Acts as a dual PPARα/γ agonist for treating type 2 diabetes .

- Bioactivity : High receptor-binding affinity due to synergistic effects of ethoxy and sulfonyl groups.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | logP | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|---|

| This compound* | C₁₂H₁₄O₃ | 206.24 | ~2.8 | ~1.2 (DMSO) | Propenyloxy, propanoic acid |

| Phloretic acid | C₉H₁₀O₃ | 166.18 | 1.34 | 25.6 (Water) | Hydroxyl |

| Ibuprofen Impurity F | C₁₃H₁₈O₂ | 206.28 | 3.5 | 0.03 (Water) | Isobutyl |

| 4-[(2R)-Oxiranylmethoxy]benzenepropanoic acid methyl ester | C₁₃H₁₆O₅ | 260.26 | 1.9 | 50.1 (Methanol) | Oxiranylmethoxy, methyl ester |

*Estimated values based on structural analogs .

Research Findings and Industrial Relevance

- Synthetic Utility: The propenyloxy group in this compound could serve as a reactive handle for further functionalization, akin to the epoxide in ’s compound .

- Pharmacological Potential: Structural similarities to Tesaglitazar suggest possible applications in metabolic disorder therapeutics, though further in vitro studies are needed .

- Regulatory Status: Analogous compounds (e.g., 2-(4-Chloro-2-methylphenoxy)propionic acid in ) emphasize the need for rigorous exposure monitoring due to occupational hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.